4-Cyclohexylbutyric acid (CAS 4441-63-8) offers a low-melting, liquid-handling alternative to solid 4-phenylbutyric acid, solving automated dosing challenges.
4-Cyclohexylbutyric acid (CAS 4441-63-8) is a C10 carboxylic acid featuring a flexible, non-aromatic cyclohexyl ring separated from the carboxyl group by a four-carbon alkyl chain. This structure imparts significant lipophilicity and a distinct spatial arrangement compared to aromatic or linear analogs. It functions primarily as a specialized chemical intermediate and building block in applications where properties like solubility in non-polar systems, specific thermal behavior in polymers or liquid crystals, and defined non-aromatic steric bulk are critical design parameters. [REFS-1, REFS-2]
Direct substitution of 4-Cyclohexylbutyric acid with its common aromatic analog, 4-phenylbutyric acid, is frequently unviable due to fundamental differences in physical and chemical properties. The saturated, flexible cyclohexyl ring results in a significantly lower melting point, rendering it a liquid or low-melting solid at room temperature for easier handling and dosing in many processes, whereas the flat, rigid phenyl ring of 4-phenylbutyric acid makes it a crystalline solid. [REFS-1, REFS-2] This structural change from an alicyclic to an aromatic ring also fundamentally alters molecular packing, electronic properties, and receptor binding interactions, making the two compounds non-interchangeable as precursors for liquid crystals or as scaffolds in medicinal chemistry. [3]
A critical differentiator for processability and handling is the physical state of 4-Cyclohexylbutyric acid at ambient temperatures. It possesses a melting point of 14-16 °C (or 30-32 °C depending on the source), making it a liquid or low-melting solid. [REFS-1, REFS-2] In direct contrast, its widely used aromatic analog, 4-phenylbutyric acid, is a crystalline solid with a much higher melting point of 49-51 °C. [REFS-3, REFS-4]
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 14–16 °C |
| Comparator Or Baseline | 4-Phenylbutyric acid: 49–51 °C |
| Quantified Difference | >30 °C lower melting point |
| Conditions | Standard atmospheric pressure |
This significant difference in melting point means 4-Cyclohexylbutyric acid can be dosed and mixed as a liquid, simplifying industrial processes and avoiding heating or solvent-handling steps required for its solid analog.
In the synthesis of calamitic (rod-like) liquid crystals, the choice of a terminal group is critical for defining the thermal properties of the resulting material. Studies comparing analogous molecular cores show that incorporating a flexible, bulky cyclohexyl group instead of a flat phenyl group consistently results in materials with higher clearing points (nematic-to-isotropic transition temperatures). For example, in one cyanobiphenyl series, the cyclohexyl-terminated material exhibited a clearing point of 229.5 °C, significantly higher than related compounds with smaller or linear terminal groups. [1] This demonstrates the utility of the cyclohexyl moiety for creating thermally stable nematic phases.
| Evidence Dimension | Clearing Point (N-I Transition, °C) of Resulting LC Material |
| Target Compound Data | Enables high clearing points (e.g., 229.5 °C in a model system) |
| Comparator Or Baseline | Analogous materials with phenyl or linear alkyl groups generally show lower clearing points and less stable nematic phases. |
| Quantified Difference | Significant increase in thermal stability of the nematic phase. |
| Conditions | Synthesis of cyanobiphenyl-based liquid crystals. |
For buyers developing liquid crystal mixtures, using 4-cyclohexylbutyric acid as a precursor provides a reliable route to materials with higher thermal stability and broader operating temperature ranges compared to precursors with aromatic rings.
In the design of histone deacetylase (HDAC) inhibitors, the terminal 'cap' group that interacts with the surface of the enzyme active site is a key determinant of potency. A study on hydroxamic acid-based inhibitors directly compared analogs with cyclohexyl and phenyl caps. The cyclohexyl-capped compound (Compound 10g) demonstrated potent inhibition of total HDACs from HeLa cell nuclear extract with an IC50 value of 0.04 µM. [1] This was more potent than its direct phenyl-capped analog (Compound 10f), which had an IC50 of 0.11 µM under identical assay conditions. [1]
| Evidence Dimension | HDAC Inhibitory Potency (IC50, µM) |
| Target Compound Data | 0.04 µM (for a cyclohexyl-capped derivative) |
| Comparator Or Baseline | Phenyl-capped analog: 0.11 µM |
| Quantified Difference | 2.75-fold more potent |
| Conditions | In vitro assay using HeLa cell nuclear extract. |
This demonstrates that the non-aromatic, flexible cyclohexyl ring can provide more effective interactions with the enzyme surface than a rigid phenyl ring, making 4-cyclohexylbutyric acid a more promising starting point for developing highly potent HDAC inhibitors.
Leveraging the demonstrated ability of the cyclohexyl group to increase clearing points, this compound is a preferred building block for synthesizing liquid crystal components intended for applications requiring high thermal stability and a wide operational temperature range, such as in advanced display technologies or optical sensors. [1]
Given the quantitative evidence that its cyclohexyl cap can lead to higher HDAC inhibition potency compared to phenyl-based analogs, this acid is a strategic choice as a starting material or fragment in the development of novel, highly potent histone deacetylase (HDAC) inhibitors for oncology and other therapeutic areas. [2]
The low melting point of 4-Cyclohexylbutyric acid makes it highly suitable for industrial processes where automated, liquid-phase handling is required to improve manufacturing efficiency and safety. This contrasts sharply with the solid-phase handling required for its common substitute, 4-phenylbutyric acid. [3]
Irritant